Methyl 4-bromo-2-chloropyridine-3-carboxylate

Catalog No.
S3252355
CAS No.
1064678-14-3
M.F
C7H5BrClNO2
M. Wt
250.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-2-chloropyridine-3-carboxylate

CAS Number

1064678-14-3

Product Name

Methyl 4-bromo-2-chloropyridine-3-carboxylate

IUPAC Name

methyl 4-bromo-2-chloropyridine-3-carboxylate

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3

InChI Key

FITBMOURWDPXGV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CN=C1Cl)Br

Solubility

not available

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a heterocyclic organic compound characterized by a pyridine ring substituted with bromine and chlorine atoms, as well as a carboxylate ester functional group. Its molecular formula is C₉H₈BrClN₁O₂, and it has a molecular weight of approximately 251.52 g/mol. The compound appears as a solid with a melting point ranging from 54 to 58 °C . The presence of multiple halogen atoms in its structure contributes to its unique chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Methyl 4-bromo-6-chloronicotinateChlorine at position 6Variation in reactivity due to different halogen placement

These compounds highlight the uniqueness of methyl 4-bromo-2-chloropyridine-3-carboxylate regarding its specific substitution pattern and potential applications in medicinal chemistry. Each compound's reactivity and biological activity may vary significantly based on their respective structures.

Several synthetic routes have been developed for the preparation of methyl 4-bromo-2-chloropyridine-3-carboxylate:

  • Halogenation followed by Esterification: Starting from 2-chloropyridine-3-carboxylic acid, bromination can be performed using bromine or brominating agents, followed by esterification with methanol in the presence of an acid catalyst.
  • Cyclization Reactions: The compound can also be synthesized from butadiene derivatives via cyclization reactions under acidic conditions, yielding high yields under mild conditions .
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for cross-coupling reactions allows for the introduction of various substituents at specific positions on the pyridine ring .

Methyl 4-bromo-2-chloropyridine-3-carboxylate finds applications primarily in:

  • Pharmaceutical Industry: As a building block for synthesizing bioactive compounds.
  • Agrochemicals: Potential use in developing herbicides or pesticides due to its halogenated structure.
  • Material Science: In the synthesis of polymers or advanced materials where functionalized pyridines are required.

Interaction studies involving methyl 4-bromo-2-chloropyridine-3-carboxylate focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures can interact with proteins involved in disease pathways, suggesting that this compound may also exhibit significant interactions worth further exploration .

Methyl 4-bromo-2-chloropyridine-3-carboxylate has several analogs that share similar structural features but differ in their substituents or functional groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-bromo-2-chloropyridine-3-carboxylateBromine at position 5Potentially different biological activity profiles
Methyl 3-bromo-2-chloropyridine-4-carboxylateBromine at position 3Different regioselectivity in

XLogP3

2.4

Dates

Modify: 2023-08-19

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